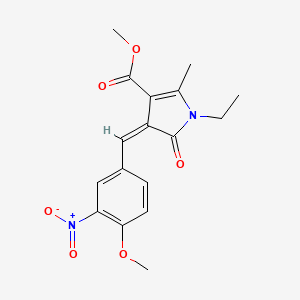
beta-hydroxy-2-nitrophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-hydroxy-2-nitrophenylalanine (BHPF) is a synthetic amino acid that has been widely used in scientific research. It is a derivative of phenylalanine and has a hydroxyl group (-OH) and a nitro group (-NO2) attached to the benzene ring. BHPF has unique properties that make it a valuable tool in biochemical and physiological studies.
作用機序
Beta-hydroxy-2-nitrophenylalanine acts as a competitive inhibitor of phenylalanine hydroxylase and tyrosine hydroxylase, which are involved in the conversion of phenylalanine and tyrosine to L-DOPA, a precursor of catecholamines. This compound binds to the active site of the enzymes and prevents the binding of the natural substrates, leading to a decrease in the production of catecholamines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of phenylalanine hydroxylase and tyrosine hydroxylase in a dose-dependent manner. In vivo studies have shown that this compound can decrease the levels of dopamine, norepinephrine, and epinephrine in the brain and peripheral tissues. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
Beta-hydroxy-2-nitrophenylalanine has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively simple and straightforward. This compound can be used as a substrate for enzymes and a fluorescent probe for protein-protein interactions and enzyme activities. However, this compound also has some limitations. It is a synthetic compound that does not occur naturally in living organisms, and its effects may not be representative of those of natural substrates. This compound may also have off-target effects on other enzymes and pathways.
将来の方向性
There are several future directions for the use of beta-hydroxy-2-nitrophenylalanine in scientific research. One direction is to study the effects of this compound on other enzymes and pathways that are involved in the biosynthesis and metabolism of catecholamines. Another direction is to develop new derivatives of this compound with improved selectivity and potency for specific enzymes and targets. This compound can also be used in combination with other compounds to investigate the synergistic effects on cellular processes and disease models. Finally, this compound can be used in clinical studies to evaluate its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its unique properties and applications. Its synthesis method is relatively simple, and it can be used as a substrate for enzymes and a fluorescent probe for protein-protein interactions and enzyme activities. This compound has various biochemical and physiological effects, and its use in future research can lead to new insights into cellular processes and disease models.
合成法
Beta-hydroxy-2-nitrophenylalanine can be synthesized by the reaction of 2-nitrophenylacetic acid with L-phenylalanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a purity of over 98%.
科学的研究の応用
Beta-hydroxy-2-nitrophenylalanine has been used in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. It can be used as a substrate for enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, which are involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This compound can also be used as a fluorescent probe to monitor protein-protein interactions and enzyme activities in vitro and in vivo.
特性
CAS番号 |
52773-86-1 |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-3-1-2-4-6(5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1 |
InChIキー |
HICBGALJKFSUJH-JAMMHHFISA-N |
異性体SMILES |
C1=CC=C(C(=C1)C([C@@H](C(=O)O)N)O)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)N)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5190621.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5190636.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B5190650.png)
![butyl 4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5190658.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5190661.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5190668.png)
![10-methoxy-5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5190673.png)
![2-chloro-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5190676.png)

![N-benzyl-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5190682.png)
![N-[2-(benzylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5190686.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5190706.png)
![3-tert-butyl-7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5190721.png)